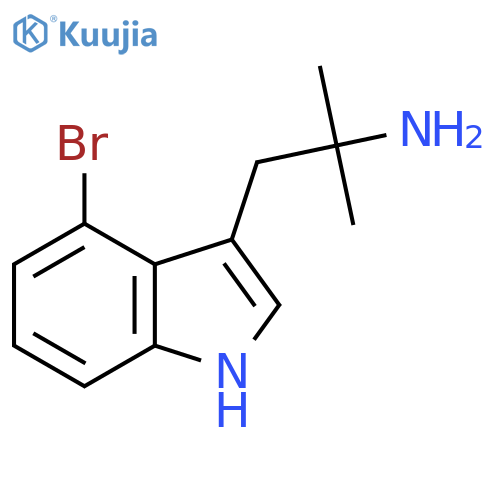

Cas no 2287273-45-2 (1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)

1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- EN300-6733970

- 2287273-45-2

- 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine

- Z3477782909

-

- インチ: 1S/C12H15BrN2/c1-12(2,14)6-8-7-15-10-5-3-4-9(13)11(8)10/h3-5,7,15H,6,14H2,1-2H3

- InChIKey: LLXQCWBGVNKRTN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1C(=CN2)CC(C)(C)N

計算された属性

- せいみつぶんしりょう: 266.04186g/mol

- どういたいしつりょう: 266.04186g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6733970-0.5g |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95.0% | 0.5g |

$758.0 | 2025-03-13 | |

| Enamine | EN300-6733970-5.0g |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95.0% | 5.0g |

$2816.0 | 2025-03-13 | |

| Enamine | EN300-6733970-0.25g |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95.0% | 0.25g |

$481.0 | 2025-03-13 | |

| Aaron | AR028MLH-10g |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95% | 10g |

$5767.00 | 2023-12-15 | |

| Aaron | AR028MLH-50mg |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95% | 50mg |

$336.00 | 2025-02-16 | |

| 1PlusChem | 1P028MD5-5g |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95% | 5g |

$3543.00 | 2024-05-24 | |

| 1PlusChem | 1P028MD5-1g |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95% | 1g |

$1262.00 | 2024-05-24 | |

| 1PlusChem | 1P028MD5-2.5g |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95% | 2.5g |

$2414.00 | 2024-05-24 | |

| Aaron | AR028MLH-100mg |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95% | 100mg |

$489.00 | 2025-02-16 | |

| Enamine | EN300-6733970-0.05g |

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

2287273-45-2 | 95.0% | 0.05g |

$226.0 | 2025-03-13 |

1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amineに関する追加情報

1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine: A Comprehensive Overview

The compound 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine, with the CAS number 2287273-45-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and materials science. In this article, we will delve into its chemical structure, synthesis methods, biological activities, and recent advancements in research.

The molecular structure of 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine consists of an indole ring substituted with a bromine atom at the 4-position and a 2-methylpropanamine group at the 3-position. The indole moiety is a heterocyclic aromatic compound with a five-membered pyrrole ring fused to a six-membered benzene ring. The bromine substitution at position 4 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in various chemical reactions.

Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its ability to act as a versatile intermediate in the synthesis of bioactive molecules has been extensively explored. For instance, researchers have utilized this compound to develop novel kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.

In terms of synthesis, several methods have been reported to prepare 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine. One common approach involves the nucleophilic substitution of bromide ions on the indole ring using appropriate amine derivatives. This method is efficient and can be scaled up for industrial production. Another approach involves the use of palladium-catalyzed coupling reactions, which provide high yields and excellent selectivity.

The biological activities of this compound have been studied extensively. In vitro assays have demonstrated its ability to inhibit several key enzymes involved in cellular signaling pathways, such as tyrosine kinases and serine/threonine kinases. These findings suggest that it could serve as a lead compound for developing new therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound more accurately. Molecular docking studies have revealed that it exhibits good binding affinity to several drug targets, including G-protein coupled receptors (GPCRs) and nuclear receptors. These insights are valuable for optimizing its bioavailability and efficacy in vivo.

In conclusion, 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a promising molecule with diverse applications in organic synthesis and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further research and development.

2287273-45-2 (1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine) 関連製品

- 2679948-34-4(benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)

- 2580214-29-3(3-4-(benzyloxy)-3-bromophenyl-3-{(tert-butoxy)carbonylamino}propanoic acid)

- 23733-92-8('trans(?)-Methylkhellacton')

- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)

- 2171993-06-7(1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine)

- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)

- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)

- 2227747-95-5((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid)

- 922105-19-9(3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide)

- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)